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Compound of Interest

Compound Name: 4-Isopropylbenzonitrile

Cat. No.: B076856 Get Quote

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug

Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Isopropylbenzonitrile (also known as 4-cyanocumene), a versatile intermediate in the

synthesis of pharmaceuticals and other fine chemicals. The following sections present detailed

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along

with the experimental protocols utilized for their acquisition. This information is critical for the

unambiguous identification, purity assessment, and structural elucidation of this compound in

research and development settings.

Spectroscopic Data Summary
The key spectroscopic data for 4-Isopropylbenzonitrile are summarized in the tables below,

offering a quick reference for researchers.

Table 1: ¹H NMR Spectroscopic Data of 4-
Isopropylbenzonitrile
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.59 Doublet 8.4 2H
Ar-H (ortho to -

CN)

7.32 Doublet 8.4 2H
Ar-H (ortho to -

CH(CH₃)₂)

3.03 Septet 6.9 1H -CH(CH₃)₂

1.26 Doublet 6.9 6H -CH(CH₃)₂

Table 2: ¹³C NMR Spectroscopic Data of 4-
Isopropylbenzonitrile

Chemical Shift (δ) ppm Assignment

153.4 Ar-C (ipso to -CH(CH₃)₂)

132.5 Ar-CH (ortho to -CN)

127.3 Ar-CH (ortho to -CH(CH₃)₂)

119.0 -C≡N

110.3 Ar-C (ipso to -CN)

34.4 -CH(CH₃)₂

23.8 -CH(CH₃)₂

Table 3: IR Spectroscopic Data of 4-
Isopropylbenzonitrile
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Wavenumber (cm⁻¹) Intensity Assignment

2968 Strong
C-H stretch (aliphatic,

asymmetric)

2935 Medium
C-H stretch (aliphatic,

symmetric)

2874 Medium
C-H stretch (aliphatic,

symmetric)

2228 Strong C≡N stretch (nitrile)

1609 Medium C=C stretch (aromatic)

1506 Medium C=C stretch (aromatic)

1468 Medium C-H bend (aliphatic)

837 Strong
C-H bend (aromatic, p-

disubstituted)

Table 4: Mass Spectrometry Data of 4-
Isopropylbenzonitrile

m/z Relative Intensity (%) Assignment

145 35 [M]⁺ (Molecular Ion)

130 100 [M-CH₃]⁺ (Base Peak)

103 20 [M-C₃H₆]⁺

Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 4-Isopropylbenzonitrile was dissolved in deuterated chloroform (CDCl₃)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR
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spectra were recorded on a 400 MHz spectrometer.

¹H NMR Spectroscopy: The proton NMR spectrum was acquired with a pulse width of 30

degrees, a relaxation delay of 1.0 seconds, and an acquisition time of 2.0 seconds. A total of

16 scans were co-added and Fourier transformed to obtain the final spectrum. Chemical

shifts are reported in parts per million (ppm) downfield from TMS.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum was obtained using a proton-

decoupled pulse sequence. A relaxation delay of 2.0 seconds and an acquisition time of 1.5

seconds were employed. Approximately 1024 scans were accumulated to achieve an

adequate signal-to-noise ratio. Chemical shifts are reported in ppm relative to the solvent

signal of CDCl₃ (δ 77.16 ppm).

Infrared (IR) Spectroscopy
The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer

equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat 4-
Isopropylbenzonitrile was placed directly onto the diamond crystal of the ATR unit. The

spectrum was recorded in the range of 4000-650 cm⁻¹ by co-adding 32 scans with a spectral

resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded

prior to the sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectral analysis was performed using a Gas Chromatograph-Mass Spectrometer (GC-

MS) system. The sample was introduced via the GC, which was equipped with a non-polar

capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness). The oven temperature was

programmed to ramp from 70°C to 250°C at a rate of 10°C/min. Helium was used as the carrier

gas at a constant flow rate of 1 mL/min. The mass spectrometer was operated in electron

ionization (EI) mode at 70 eV. The ion source temperature was maintained at 230°C, and the

quadrupole mass analyzer was scanned from m/z 40 to 450.

Data Interpretation and Structural Elucidation
Workflow
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The combined application of NMR, IR, and MS provides a robust methodology for the structural

confirmation of 4-Isopropylbenzonitrile. The logical workflow for this process is illustrated in

the diagram below.

Spectroscopic Techniques Derived Information

Final Confirmation

NMR Spectroscopy Proton & Carbon Framework
Connectivity

IR Spectroscopy Functional Groups
(C≡N, C-H, C=C)

Mass Spectrometry
Molecular Weight

Fragmentation Pattern

Structure of
4-Isopropylbenzonitrile

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of 4-Isopropylbenzonitrile.

This guide serves as a foundational resource for scientists engaged in the synthesis, quality

control, and application of 4-Isopropylbenzonitrile, facilitating accurate and efficient chemical

analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Isopropylbenzonitrile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b076856#spectroscopic-data-of-4-
isopropylbenzonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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